molecular formula C8H13NO B2415232 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one CAS No. 21666-68-2

1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one

Cat. No. B2415232
CAS RN: 21666-68-2
M. Wt: 139.198
InChI Key: DSYKNHAWLDLWBM-WAYWQWQTSA-N
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Description

1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one is a chemical compound with the CAS Number: 21666-68-2 . Its molecular weight is 139.2 . The IUPAC name for this compound is 1-cyclopropyl-3-(dimethylamino)prop-2-en-1-one .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H13NO/c1-9(2)6-5-8(10)7-3-4-7/h5-7H,3-4H2,1-2H3 . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Antidepressant Potential

1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one has been explored for its potential in antidepressant medication. A study by Clark et al. (1979) synthesized and evaluated analogues of a compound with a similar structure, finding promising activity in animal models of depression without significant anticholinergic side effects (Clark et al., 1979).

Solubility and Chemical Properties

Song et al. (2019) conducted a comprehensive study on the solubility of a closely related compound in various solvents and binary solvent mixtures. Their findings are significant for understanding the chemical properties and potential applications in different mediums (Song et al., 2019).

Basicity and Superbasic Properties

The basicity of derivatives of this compound, particularly its superbasic properties, was studied by Gattin et al. (2005). This research highlighted the high gas phase proton affinities and basicities in acetonitrile, offering insights into its chemical reactivity (Gattin et al., 2005).

Hydrogen Bonding Characteristics

Pleier et al. (2003) investigated the intra- and intermolecular hydrogen bonds formed by derivatives of this compound, utilizing structural techniques and spectroscopy. Their work contributes to the understanding of the molecule's potential for forming complexes and its reactivity (Pleier et al., 2003).

Potential in Cancer Treatment

Research has also explored the cytotoxic and anticancer properties of compounds structurally similar to this compound. For instance, a study by Dimmock et al. (2003) found significant anticancer activity in a series of related compounds, indicating potential for development as novel anticancer agents (Dimmock et al., 2003).

Nonlinear Optical Absorption

The nonlinear optical properties of a derivative of this compound were studied by Rahulan et al. (2014). They found that it exhibited distinct absorption behaviors at different laser intensities, suggesting potential applications in optical devices (Rahulan et al., 2014).

properties

IUPAC Name

(E)-1-cyclopropyl-3-(dimethylamino)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-9(2)6-5-8(10)7-3-4-7/h5-7H,3-4H2,1-2H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSYKNHAWLDLWBM-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1207839-99-3
Record name (2E)-1-cyclopropyl-3-(dimethylamino)prop-2-en-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension of 5.94 g (0.11 mol) of sodium methoxide in 200 mL of dry THF was added 8.89 mL (0.11 mol) of ethyl formate, followed by methyl cyclopropyl ketone (9.91 mL, 0.10 mol, [765-43-5]). The reaction mixture rapidly turned yellow and was stirred at 25° for 4 hours. The reaction mixture was then concentrated and the residue was dissolved in 100 mL of methanol. To this was added a solution of 8.97 g (0.11 mol) of dimethylamine hydrochloride in 50 mL of methanol. The mixture was stirred for 1 hour at 25° , then the reaction mixture was concentrated. The residue was suspended in 100 mL of dry benzene and then concentrated. The residue was then triturated with 100 mL of dry benzene, filtered, and the filter cake was washed with additional dry benzene. The benzene solution was dried and concentrated to yield a yellow oil that crystallized upon cooling (11.97 g, 86%). mp 55°. NMR (CDCl3): 7.58 (d, 1 H); 5.21 (d, 1 H); 3.20-2.60 (br d, 6 H); 1.80 (m, 1 H); 1.00 (m, 2 H); 0.77 (m, 2 H). Mass spec 140 (M+H+).
Name
sodium methoxide
Quantity
5.94 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
8.89 mL
Type
reactant
Reaction Step Two
Quantity
9.91 mL
Type
reactant
Reaction Step Three
Quantity
8.97 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four

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